

ARL 17477 chemical structure and properties

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Compound of Interest

Compound Name: ARL 17477

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An In-depth Technical Guide to **ARL 17477**: A Selective Neuronal Nitric Oxide Synthase Inhibitor

Introduction

ARL 17477, also known by its chemical name N-[4-[2-[[[3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and experimental applications, with a focus on its neuroprotective effects in cerebral ischemia. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

ARL 17477 is a synthetic compound belonging to the class of thiophenecarboxamides. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	N-[4-[2-[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride[1]
Alternate Names	N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride[2]
Molecular Formula	C ₂₀ H ₂₀ ClN ₃ S·2HCl[1][2][3]
Molecular Weight	442.83 g/mol [1][2][3]
CAS Number	866914-87-6[1][2][3]
SMILES Notation	<chem>C1C=CC=CC(CNCCC2=CC=C(NC(C3=CC=CS3)=N)C=C2)=C1.Cl.Cl</chem> [1]
Purity	≥98%[1][3]
Solubility	Soluble to 50 mM in water and 100 mM in DMSO[1][3]
Storage	Desiccate at room temperature[1][3]

Pharmacological Properties and Mechanism of Action

ARL 17477 is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and regulation of cerebral blood flow. However, overproduction of NO by nNOS following ischemic events can be neurotoxic.

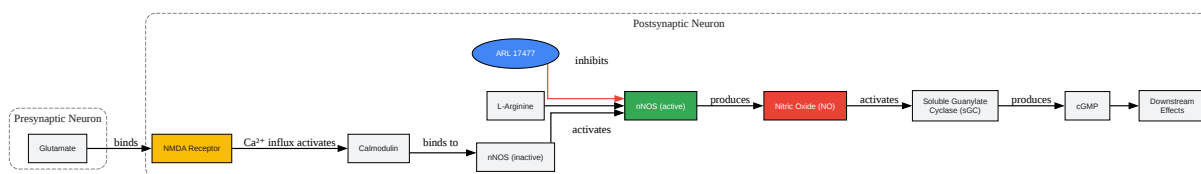
ARL 17477 exhibits a significantly higher affinity for nNOS compared to the endothelial isoform (eNOS), as indicated by its IC₅₀ values.

Enzyme Target	IC ₅₀ Value (μM)
Neuronal NOS (nNOS)	1[4]
Endothelial NOS (eNOS)	17[4]

The selective inhibition of nNOS by **ARL 17477** is crucial for its neuroprotective effects. By reducing the excessive production of NO in neurons during and after an ischemic event, **ARL 17477** helps to mitigate excitotoxicity and reduce the extent of brain damage.

Signaling Pathway of nNOS Inhibition

The following diagram illustrates the signaling pathway leading to nNOS activation and the point of intervention for **ARL 17477**.



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Caption: ARL 17477 inhibits the activated neuronal nitric oxide synthase (nNOS).

Experimental Applications and In Vivo Efficacy

ARL 17477 has been extensively studied in animal models of focal and global cerebral ischemia, demonstrating significant neuroprotective effects.

Reduction of Infarct Volume

In a rat model of transient middle cerebral artery occlusion (MCAO), intravenous administration of **ARL 17477** resulted in a dose-dependent reduction in ischemic infarct volume.

ARL 17477 Dose (mg/kg)	Reduction in Infarct Volume (%)
1	53[5]
3	23[5]
10	6.5[5]

Effects on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity

Studies have also investigated the impact of **ARL 17477** on physiological parameters in the brain.

ARL 17477 Dose (mg/kg)	Reduction in rCBF (%)	Reduction in Cortical NOS Activity (%)
1	0[5]	45 ± 15.7[5]
3	2.4 ± 4.5[5]	63 ± 13.4[5]
10	27 ± 5.3[5]	86 ± 14.9 (at 10 min)[5]
24 ± 14.08[5]	91 ± 8.9 (at 3 h)[5]	

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving **ARL 17477**.

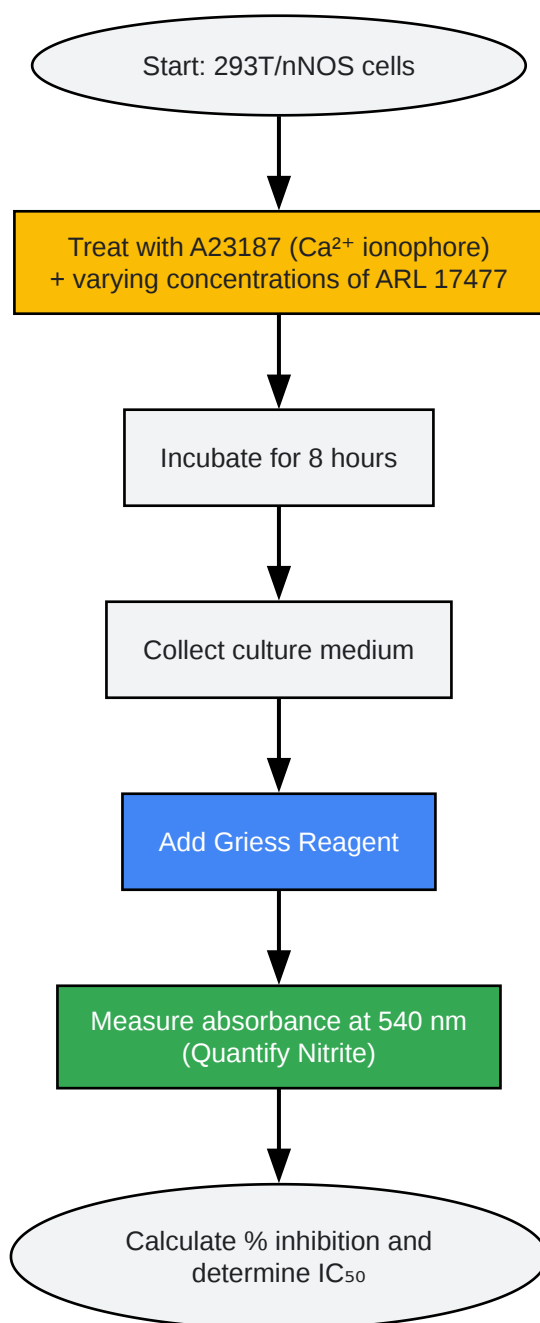
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of **ARL 17477** on nNOS can be determined using various methods, including colorimetric, radiometric, or cell-based assays. A common approach is a cell-based

assay using cells engineered to express nNOS.

Protocol Outline:

- **Cell Culture:** Human embryonic kidney 293T cells are stably transfected with a plasmid containing the nNOS gene (293T/nNOS).
- **Enzyme Activation:** The cells are treated with a calcium ionophore (e.g., 5 μ M A23187) to increase intracellular calcium levels and activate nNOS.
- **Inhibitor Treatment:** Concurrently with the ionophore, cells are treated with varying concentrations of **ARL 17477**.
- **Nitrite Quantification:** After a defined incubation period (e.g., 8 hours), the amount of nitrite (a stable breakdown product of NO) in the culture medium is quantified using the Griess reagent.[\[6\]](#)
- **IC₅₀ Determination:** The enzyme activity in the presence of the inhibitor is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[\[6\]](#)



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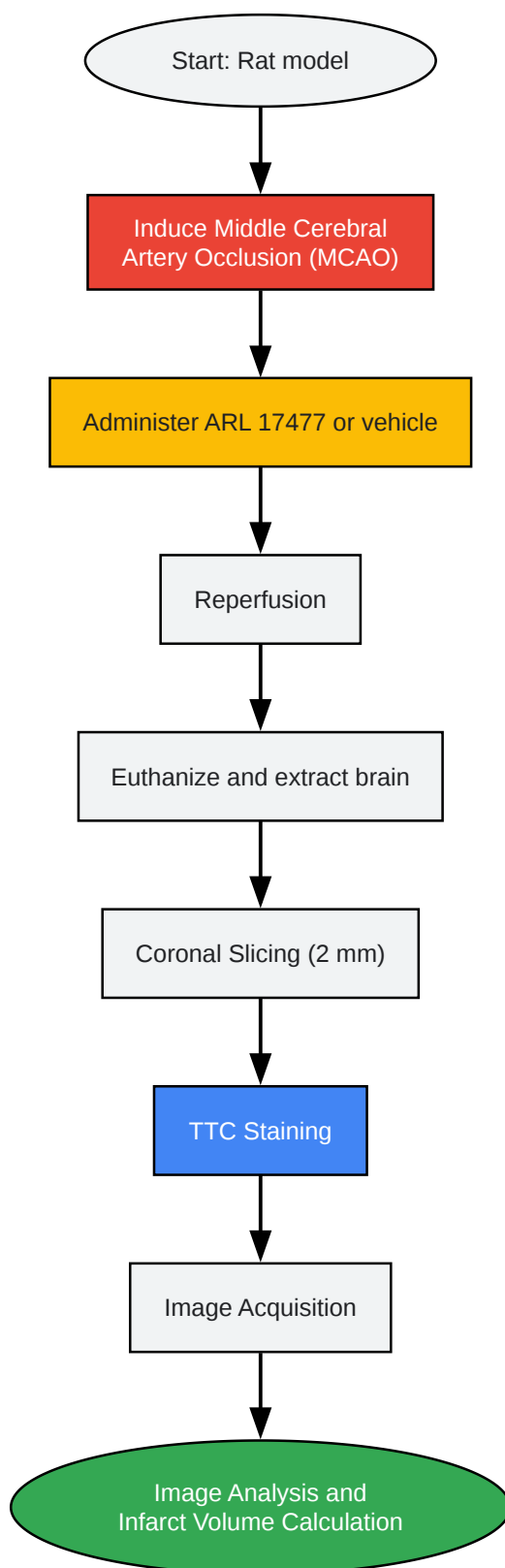
Caption: Workflow for a cell-based nNOS inhibition assay.

Measurement of Infarct Volume in a Rat Model of MCAO

The neuroprotective effect of **ARL 17477** is often assessed by measuring the infarct volume in a rodent model of stroke.

Protocol Outline:

- **Induction of Ischemia:** Focal cerebral ischemia is induced in rats by transiently occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).
- **Drug Administration:** **ARL 17477** or a vehicle control is administered intravenously at various doses before, during, or after the ischemic period.
- **Reperfusion:** After the occlusion period, the filament is withdrawn to allow for reperfusion.
- **Tissue Preparation:** At a predetermined time point after reperfusion (e.g., 24 or 48 hours), the rats are euthanized, and their brains are removed. The brains are then sectioned into coronal slices of a specific thickness (e.g., 2 mm).
- **TTC Staining:** The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, which has reduced mitochondrial function, remains unstained (white).^[3]
- **Image Analysis:** The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated, often with a correction for brain edema.^[3]



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Caption: Workflow for measuring infarct volume after MCAO in rats.

Measurement of Regional Cerebral Blood Flow (rCBF)

Laser-Doppler flowmetry is a common technique used to monitor rCBF in real-time during ischemia and reperfusion experiments.

Protocol Outline:

- **Probe Placement:** A laser-Doppler probe is placed on the skull over the territory of the middle cerebral artery.
- **Baseline Measurement:** A baseline rCBF reading is established before the induction of ischemia.
- **Continuous Monitoring:** rCBF is continuously monitored throughout the MCAO procedure, including the occlusion and reperfusion phases.
- **Data Analysis:** The changes in rCBF are expressed as a percentage of the pre-ischemic baseline. This allows for the assessment of the degree of ischemia and the effectiveness of reperfusion.[7]

Conclusion

ARL 17477 is a valuable research tool for investigating the role of neuronal nitric oxide synthase in various physiological and pathological processes, particularly in the context of cerebral ischemia. Its high selectivity for nNOS over eNOS makes it a superior compound for dissecting the specific contributions of neuronal NO production to excitotoxic cell death. The data presented in this guide highlight its potential as a neuroprotective agent and provide a foundation for further research and development in this area.

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